Cas no 181188-86-3 (4,4'-(phenylimino)dibenzoic Acid)
181188-86-3 structure
Product Name:4,4'-(phenylimino)dibenzoic Acid
Numero CAS:181188-86-3
MF:C20H15NO4
MW:333.337405443192
CID:1380711
PubChem ID:11067580
Update Time:2025-04-20
4,4'-(phenylimino)dibenzoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4'-(phenylimino)dibenzoic Acid
- Benzoic acid,4,4'-iminobis-
- 4-[(4-carboxyphenyl)amino]benzoic Acid
- Bis-(4-carboxy-phenyl)-amin
- Diphenylamin-4,4'-dicarbonsaeure
- AC1NFQ8D
- 4,4'-dicarboxydiphenylamine
- CTK4E5149
- 4,4'-imino-di-benzoic acid
- 4,4'-(phenylazanediyl)dibenzoic acid
- 4,4'-Imino-di-benzoesaeure
- benzoic acid, 4,4'-iminobis-
- 4,4'-iminodibenzoic acid
- 4,4'-dicarboxytriphenylamine
- SureCN251773
- CHEMBL2040860
- Benzoic acid,4,4'-iminobis-; 4-[(4-carboxyphenyl)amino]benzoic Acid; Bis-(4-carboxy-phenyl)-amin; Diphenylamin-4,4'-dicarbonsaeure; AC1NFQ8D; 4,4'-dicarboxydiphenylamine; 20800-00-4; CTK4E5149; 4,4'-imino-di-benzoic acid; 4,4'-(phenylazanediyl)dibenzoic acid; 4,4'-Imino-di-benzoesaeure; benzoic acid, 4,4'-iminobis-; 4,4'-iminodibenzoic acid; 4,4'-Iminodibenzoic acid; 4,4'-dicarboxytriphenylamine; 4,4'-Dicarboxytriphenylamine; 4-[(4-carb
- 181188-86-3
- CS-0170129
- 4-(N-(4-carboxyphenyl)anilino)benzoic acid
- YSZC1493
- 4,4-(phenylazanediyl)dibenzoic acid
- SCHEMBL2596293
-
- Inchi: 1S/C20H15NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13H,(H,22,23)(H,24,25)
- Chiave InChI: CTTCNCPHKDSWGJ-UHFFFAOYSA-N
- Sorrisi: OC(C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC(C(=O)O)=CC=1)=O
Proprietà calcolate
- Massa esatta: 333.10010796g/mol
- Massa monoisotopica: 333.10010796g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 77.8Ų
4,4'-(phenylimino)dibenzoic Acid Letteratura correlata
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
181188-86-3 (4,4'-(phenylimino)dibenzoic Acid) Prodotti correlati
- 619-84-1(4-(Dimethylamino)benzoic acid)
- 10541-83-0(4-(Methylamino)benzoic acid)
- 51524-84-6(3-(Methylamino)benzoic acid)
- 17040-20-9(Benzoic acid,4-(phenylamino)-)
- 99-64-9(3-Dimethylaminobenzoic acid)
- 118996-38-6(H3TCA)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso